molecular formula C5H8O2S B601479 (R)-Tetrahydro-2-furancarbothioic acid CAS No. 153165-72-1

(R)-Tetrahydro-2-furancarbothioic acid

Cat. No. B601479
M. Wt: 132.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its isomers.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include reactivity and stability.


Scientific Research Applications

Furan Derivatives and Health Benefits

Furan fatty acids, which include (R)-Tetrahydro-2-furancarbothioic acid, are primarily found in plants, algae, and fish. They have been associated with various health benefits, including anti-oxidant and anti-inflammatory activities. However, the exact role of these compounds, especially in the context of diabetes and renal health, remains controversial due to the variability in plasma levels and potential measurement errors. This uncertainty calls for more precise studies to determine the actual benefits of furan fatty acids (Xu et al., 2017).

Plant Biomass Conversion

The compound is also relevant in the conversion of plant biomass into valuable chemicals. For instance, 5-Hydroxymethylfurfural (HMF), derived from hexose carbohydrates and lignocellulose, is a crucial intermediate for producing a wide array of chemicals, polymers, and fuels. The derivative's significance as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources, is underlined by the extensive applications of HMF and its derivatives in various domains (Chernyshev et al., 2017).

Role in Rhizosphere Processes

(R)-Tetrahydro-2-furancarbothioic acid and related organic acids are critical in rhizosphere processes, which include nutrient acquisition, mineral weathering, and pathogen attraction. However, a comprehensive understanding of these acids' roles necessitates a more in-depth knowledge of their release from plant roots and their fate in soil. Factors like plant species specificity and environmental stresses significantly influence these processes (Jones, 1998).

Environmental and Biotechnological Applications

The chemical's derivatives, particularly those related to furfural, have notable environmental and biotechnological applications. For instance, furfural and its derivatives are crucial in inhibiting dark fermentative bio-hydrogen production, necessitating strategies to mitigate their inhibitory effects for sustainable energy production. On the other hand, biotechnological routes based on lactic acid production from biomass, involving (R)-Tetrahydro-2-furancarbothioic acid and its derivatives, offer promising avenues for producing a range of valuable chemicals through environmentally friendly processes (Bundhoo & Mohee, 2016; Gao et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

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Please note that the availability of this information depends on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For a specific compound, it’s always a good idea to look up its information in scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(2R)-oxolane-2-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYXBQTPJTYOB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tetrahydro-2-furancarbothioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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